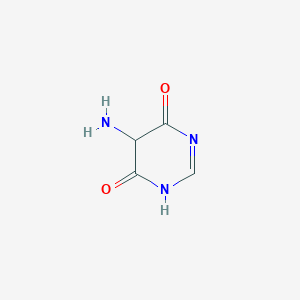
5-Aminopyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminopyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-Aminopyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4,6-triones, while substitution reactions can yield a variety of N-substituted pyrimidine derivatives .
科学研究应用
5-Aminopyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-Aminopyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile scaffold for drug development .
相似化合物的比较
Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with methoxy groups at positions 2 and 6.
5-Aminopyrimidine-2,4,6-trione: Contains additional carbonyl groups at positions 2 and 6.
5-Aminopyrimidine-4,6-dione: Lacks the amino group at position 5.
Uniqueness
5-Aminopyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at position 5 and the dione structure at positions 4 and 6 make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
生物活性
5-Aminopyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, also known as 5-aminouracil, is characterized by the following chemical structure:
- Molecular Formula : C4H4N4O2
- Molecular Weight : 144.10 g/mol
- IUPAC Name : 5-Amino-2,4(1H,3H)-pyrimidinedione
The presence of amino and carbonyl groups in its structure contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. It has been observed to:
- Inhibit Enzymatic Activity : The compound can inhibit specific kinases such as VEGFR-2 and PLK1, which are crucial in cancer cell proliferation and survival .
- Induce Apoptosis : Studies have shown that it triggers apoptosis in cancer cells by upregulating pro-apoptotic markers like BAX and caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It causes cell accumulation at the G2/M phase of the cell cycle, effectively preventing mitosis .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
| Study | Findings |
|---|---|
| Exhibited activity against bacterial strains; potential for development as an antimicrobial agent. | |
| Showed effectiveness in inhibiting growth of pathogenic bacteria in vitro. |
Case Studies
- VEGFR-2 Inhibition : A study identified a derivative of 5-aminopyrimidine that inhibited VEGFR-2 kinase activity significantly, showcasing its potential in treating angiogenesis-related conditions like cancer .
- Cell Cycle Analysis : Research indicated that treatment with the compound led to G2/M phase arrest in various cancer cell lines, highlighting its role as a potential chemotherapeutic agent .
- Antimicrobial Effects : In vitro studies demonstrated that 5-aminopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
属性
CAS 编号 |
61753-91-1 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.10 g/mol |
IUPAC 名称 |
5-amino-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,5H2,(H,6,7,8,9) |
InChI 键 |
NVAMGZHAYTZQBT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)C(C(=O)N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















